2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 587009-10-7
VCID: VC7413685
InChI: InChI=1S/C19H25N5O/c1-3-5-8-12-24-17(20)15(19(25)21-11-4-2)16-18(24)23-14-10-7-6-9-13(14)22-16/h6-7,9-10H,3-5,8,11-12,20H2,1-2H3,(H,21,25)
SMILES: CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N
Molecular Formula: C19H25N5O
Molecular Weight: 339.443

2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

CAS No.: 587009-10-7

Cat. No.: VC7413685

Molecular Formula: C19H25N5O

Molecular Weight: 339.443

* For research use only. Not for human or veterinary use.

2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide - 587009-10-7

Specification

CAS No. 587009-10-7
Molecular Formula C19H25N5O
Molecular Weight 339.443
IUPAC Name 2-amino-1-pentyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Standard InChI InChI=1S/C19H25N5O/c1-3-5-8-12-24-17(20)15(19(25)21-11-4-2)16-18(24)23-14-10-7-6-9-13(14)22-16/h6-7,9-10H,3-5,8,11-12,20H2,1-2H3,(H,21,25)
Standard InChI Key WRNKCJAOZUCDBC-UHFFFAOYSA-N
SMILES CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N

Introduction

Synthesis and Chemical Modifications

The synthesis of pyrroloquinoxalines often involves multi-step reactions starting from simpler heterocyclic precursors. Modifications can be made at various positions on the ring system to introduce different functional groups, which can significantly affect the compound's biological activity.

Synthesis Steps:

  • Starting Materials: Quinoxaline or pyrrole derivatives are common starting points.

  • Ring Closure: Formation of the pyrroloquinoxaline core through cyclization reactions.

  • Functionalization: Introduction of specific substituents (e.g., amino, alkyl, carboxamide groups).

Biological Activities and Potential Applications

Pyrroloquinoxalines have been explored for their potential therapeutic applications due to their diverse biological activities. These include antimalarial, antibacterial, and anticancer properties, among others.

Biological ActivityExamples of CompoundsPotential Applications
AntimalarialQuinoline derivatives Treatment of malaria
AnticancerVarious heterocyclic compounds Cancer therapy
AntimicrobialQuinoxaline derivatives Infection treatment

Research Directions and Challenges

Research on pyrroloquinoxalines faces several challenges, including the need for efficient synthesis methods and thorough biological evaluation. Future studies should focus on optimizing synthesis protocols and exploring the pharmacokinetic properties of these compounds to enhance their therapeutic potential.

Future Research:

  • Optimization of Synthesis: Developing more efficient and cost-effective synthesis methods.

  • Biological Evaluation: Comprehensive in vitro and in vivo studies to assess efficacy and safety.

  • Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator